1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine
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Overview
Description
1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine is an organic compound with the molecular formula C7H12N2O. It is a derivative of furan, a heterocyclic organic compound, and contains a hydrazine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine typically involves the reaction of 2,5-dimethylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dimethylfuran+Hydrazine→this compound
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature and time are optimized to achieve maximum yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted furan compounds .
Scientific Research Applications
1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine.
Hydrazine: A key reagent in the synthesis of the compound.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .
Properties
CAS No. |
1016500-11-0 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H12N2O/c1-5-3-7(4-9-8)6(2)10-5/h3,9H,4,8H2,1-2H3 |
InChI Key |
TUWJZYSKBRJMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)CNN |
Origin of Product |
United States |
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